molecular formula C10H13BrClN B1380094 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride CAS No. 29812-99-5

1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride

Cat. No.: B1380094
CAS No.: 29812-99-5
M. Wt: 262.57 g/mol
InChI Key: IHRXZSDAMIXRLX-UHFFFAOYSA-N
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Description

“1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride” is an organic compound with the chemical formula C10H13BrClN . It appears as a powder and is typically stored at room temperature . This compound is part of American Elements’s comprehensive catalog of life science products .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1CC1(CC2=CC=C(C=C2)Br)N.Cl . The InChI representation is InChI=1S/C10H12BrN.ClH/c11-9-3-1-8(2-4-9)7-10(12)5-6-10;/h1-4H,5-7,12H2;1H .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 248.55 g/mol . It has 2 hydrogen bond donors, 1 hydrogen bond acceptor, and 1 rotatable bond . The topological polar surface area is 26 Ų . The exact mass and monoisotopic mass are both 246.97634 g/mol .

Scientific Research Applications

Stereocontrolled Synthesis

Stereocontrolled synthetic approaches have been developed for the preparation of cyclopropane derivatives, including compounds related to "1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride". These methods involve stepwise procedures that include 1,3-dipolar cycloaddition of nitrile oxides to cyclopropenes, followed by the reduction of the derived bicycle, enabling the synthesis of 2-(2-aminoalkyl)-1-hydroxycyclopropanes with controlled stereochemistry (Baird, Huber, & Clegg, 2001).

Lewis Acid-Catalyzed Ring-Opening

Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been explored, demonstrating an efficient method for synthesizing complex amines, including dual serotonin/norepinephrine reuptake inhibitors. This methodology proceeds at room temperature and preserves enantiomeric purity, offering a valuable tool for the enantioselective synthesis of pharmacologically relevant compounds (Lifchits & Charette, 2008).

Inhibition of Biological Targets

Research into bromophenol derivatives with cyclopropyl moieties has shown that these compounds are effective inhibitors of cytosolic carbonic anhydrase I and II isoforms, as well as acetylcholinesterase (AChE) enzymes. Such inhibitors have potential applications in treating diseases like Alzheimer's disease, Parkinson's disease, senile dementia, and ataxia. These findings highlight the potential of cyclopropane-containing compounds in developing new therapeutic agents (Boztaş et al., 2019).

Synthesis of Antimicrobial and Cytotoxic Compounds

The synthesis and evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole, involving cyclopropane intermediates, have shown promising antimicrobial and cytotoxic activities. Such research underscores the versatility of cyclopropane derivatives in synthesizing bioactive molecules with potential applications in drug development (Noolvi et al., 2014).

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-3-1-8(2-4-9)7-10(12)5-6-10;/h1-4H,5-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRXZSDAMIXRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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